molecular formula C23H24N2O4S B2814035 2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 1251611-03-6

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2814035
CAS RN: 1251611-03-6
M. Wt: 424.52
InChI Key: MIOUVEOMSQLABJ-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(o-tolyl)acetamide is a compound with potential applications in scientific research. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic compounds, including derivatives similar to "2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(o-tolyl)acetamide," often involves multiple steps, including cyclization reactions, functional group transformations, and the introduction of specific substituents to achieve desired chemical properties. For example, a study by Severina et al. (2020) focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants, demonstrating the intricate synthetic routes involved in producing such compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Structural analysis techniques, including X-ray crystallography and NMR spectroscopy, are crucial for confirming the structures of synthesized compounds. For instance, the work by Rodier et al. (1993) on N‐(4,6‐Diméthylpyrid‐2‐yl)‐2‐(3‐nitrophényl)acétamide provides insights into the molecular structure and conformation through crystallographic studies (Rodier, Robert, Robert-Piessard, & Baut, 1993).

Biological Activity and Potential Applications

The biological activity of compounds like "2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(o-tolyl)acetamide" is a significant area of interest, with studies often exploring their potential as therapeutic agents. For example, compounds with similar structural features have been investigated for their anticonvulsant, antibacterial, and anticancer properties, as seen in the studies by Severina et al. (2020) and Bardiot et al. (2015), which explore the antifungal and fungicidal activities of acetamide derivatives (Severina et al., 2020); (Bardiot et al., 2015).

Moreover, the interaction of these compounds with biological targets, such as enzymes and receptors, is often studied through computational methods like molecular docking to predict their efficacy and mode of action, as demonstrated in the research on S-acetamide derivatives for anticonvulsant activity (Severina et al., 2020).

properties

IUPAC Name

2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-15-9-11-19(12-10-15)30(28,29)22-17(3)13-18(4)25(23(22)27)14-21(26)24-20-8-6-5-7-16(20)2/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUVEOMSQLABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)-N-(o-tolyl)acetamide

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